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Compound of Interest

Compound Name: Bornylene

Cat. No.: B1203257

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Bornylene (also known as 2-bornene or 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene). The
information presented herein is crucial for the identification, characterization, and quality control
of this important bicyclic monoterpene in various research and development applications.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and
fragmentation pattern of a molecule. For Bornylene (CioH1s), the molecular ion peak and
characteristic fragment ions provide a unique fingerprint for its identification.

Table 1: Mass Spectrometry Data for Bornylene
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Property Value

Molecular Formula CioH1e

Molecular Weight 136.23 g/mol
lonization Mode Electron lonization (EI)
Major m/z Peaks Relative Intensity

136 (M+) Base Peak

121 High

93 High

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like Bornylene is Gas Chromatography
coupled with Mass Spectrometry (GC-MS).

» Sample Preparation: A dilute solution of the Bornylene sample is prepared in a volatile
organic solvent (e.g., hexane or dichloromethane).

e Gas Chromatography: The sample is injected into a GC equipped with a capillary column
(e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial
temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of
Bornylene from other components. Helium is typically used as the carrier gas.

o Mass Spectrometry: As Bornylene elutes from the GC column, it enters the mass
spectrometer. Electron ionization (El) at a standard energy of 70 eV is used to generate the
molecular ion and fragment ions. The mass analyzer scans a specific m/z range (e.g., 40-
300 amu) to detect the ions.

Bornylene Mass Spectrum Fragmentation Pathway
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Caption: Fragmentation of Bornylene in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Both *H and 3C NMR are essential for the structural elucidation of Bornylene.

While specific, experimentally verified high-resolution NMR data with assigned chemical shifts
and coupling constants for bornylene is not readily available in the public domain, typical
chemical shift regions for similar bicyclic terpenes can be referenced for preliminary analysis.

Table 2: Predicted *H NMR Chemical Shifts for Bornylene

Proton Type Predicted Chemical Shift (8, ppm)
Olefinic Protons (C=C-H) 55-6.0
Bridgehead Protons (C-H) 20-25
Methylene Protons (-CHz-) 1.0-2.0
Methyl Protons (-CHs) 08-1.2

Table 3: Predicted 3C NMR Chemical Shifts for Bornylene
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Carbon Type Predicted Chemical Shift (8, ppm)
Olefinic Carbons (C=C) 130 - 140

Quaternary Carbons (C) 40 - 50

Bridgehead Carbons (CH) 45 - 55

Methylene Carbons (-CHz-) 20-40

Methyl Carbons (-CHs) 15-25

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A small amount of the purified Bornylene sample (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube. A small
amount of tetramethylsilane (TMS) is often added as an internal standard (4 0.00 ppm).

» Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectrum is
typically acquired at a frequency of 300 MHz or higher. For 13C NMR, a frequency of 75 MHz
or higher is common. Standard pulse sequences are used to acquire the spectra.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard.

NMR Spectroscopy Workflow
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Caption: General workflow for NMR analysis of Bornylene.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. For Bornylene, the key functional group is the carbon-
carbon double bond within the bicyclic ring.

Table 4: Infrared (IR) Spectroscopy Data for Bornylene

Wavenumber (cm~—?) Vibration Type Intensity
~3060 =C-H stretch Medium
2960-2850 C-H stretch (alkane) Strong
~1650 C=C stretch Medium
~1450 -CH2- bend Medium
~1370 -CHs bend Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a convenient method for obtaining the IR spectrum of a solid or liquid sample with
minimal sample preparation.

e Sample Preparation: A small amount of the Bornylene sample is placed directly onto the
ATR crystal.

o Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR
crystal. The beam interacts with the sample at the surface of the crystal. The detector
measures the amount of absorbed radiation.

o Data Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

IR Spectroscopy Logical Flow

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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